molecular formula C17H16N4O3 B4490365 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)butanamide

2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)butanamide

Cat. No.: B4490365
M. Wt: 324.33 g/mol
InChI Key: NEDXKHCUTGHCSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)butanamide is a synthetic quinazoline derivative characterized by a hydroxyl group at the 2-position and an oxo group at the 4-position of the quinazoline core. Quinazoline derivatives are widely studied for their therapeutic applications, particularly in oncology and kinase inhibition, due to their ability to mimic ATP-binding motifs in enzymatic pockets .

Properties

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-pyridin-3-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-2-14(15(22)19-11-6-5-9-18-10-11)21-16(23)12-7-3-4-8-13(12)20-17(21)24/h3-10,14H,2H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDXKHCUTGHCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CN=CC=C1)N2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological effects, particularly focusing on its role as an inhibitor of specific enzymes and its therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C17H16N4OC_{17}H_{16}N_{4}O with a molecular weight of 284.34 g/mol. The structure features a quinazolinone core, which is known for its diverse biological activities, and a pyridine moiety that enhances its interactions with biological targets.

PropertyValue
Molecular FormulaC17H16N4O
Molecular Weight284.34 g/mol
IUPAC NameThis compound
InChI KeyVGTHFIVOXABYSX-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Quinazolinone Core : This is achieved through the cyclization of anthranilic acid derivatives with formamide under high temperatures.
  • Introduction of the Butanamide Group : This step involves acylation reactions using acetic anhydride or acetyl chloride.
  • Attachment of the Pyridine Moiety : Nucleophilic substitution reactions facilitate the connection between the pyridine derivative and the butanamide intermediate.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, particularly proteases involved in viral replication, such as SARS-CoV-2 3CL protease. The quinazolinone structure allows for effective binding to the active sites of these enzymes, while the pyridine group enhances specificity and binding affinity.

Inhibitory Effects

Research has demonstrated that derivatives of quinazolinone exhibit significant inhibitory activity against various enzymes:

  • SARS-CoV-2 3CL Protease Inhibition : Compounds structurally similar to this compound have shown over 50% inhibition at concentrations around 50 μM . The presence of electron-withdrawing groups (e.g., NO₂) enhances this activity.

Case Studies

  • SARS-CoV-2 Studies : A study highlighted that certain quinazolinone derivatives exhibited notable antiviral activity against SARS-CoV-2 by inhibiting its protease, which is crucial for viral replication . The presence of specific functional groups was found to be critical for maintaining this activity.
  • Anticancer Activity : Other studies have indicated that quinazolinone derivatives can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy . The mechanism involves modulation of signaling pathways associated with cell survival and proliferation.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)butanamide exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown to inhibit the growth of breast and lung cancer cells through apoptosis induction and cell cycle arrest mechanisms .
  • Anti-inflammatory Properties
    • The compound's structural features suggest potential anti-inflammatory activity. Studies have demonstrated that quinazolinone derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic effects in inflammatory diseases .
  • Antimicrobial Activity
    • Recent studies have explored the antimicrobial properties of quinazolinone compounds. The presence of the pyridine moiety in this compound may enhance its activity against bacterial strains, making it a candidate for further investigation in the development of new antibiotics .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of quinazolinone derivatives, including variations of this compound. The results indicated significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values demonstrating potency comparable to established chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism

Research published in Bioorganic & Medicinal Chemistry Letters investigated the anti-inflammatory effects of quinazolinone derivatives on lipopolysaccharide (LPS)-induced inflammation in macrophages. The study found that compounds structurally related to this compound significantly reduced TNF-alpha and IL-6 levels, indicating their potential as anti-inflammatory agents .

Case Study 3: Antimicrobial Activity

A recent investigation into the antimicrobial properties of quinazolinone derivatives highlighted the effectiveness of compounds similar to this compound against Gram-positive bacteria, including Staphylococcus aureus. The study suggested that modifications to the structure could enhance activity against resistant strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)butanamide becomes evident when compared to related quinazoline derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Key Biological Activities Pharmacokinetic Advantages References
This compound Quinazoline core with 2-hydroxy and 4-oxo groups; pyridin-3-yl substituent Kinase inhibition, anticancer activity Enhanced solubility via hydroxyl group
4-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)butanamide Pyridin-2-yl substituent (vs. pyridin-3-yl) Anticancer, kinase inhibition Improved binding to ATP pockets
N-(3-Bromophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide Brominated phenyl group Enhanced cytotoxicity in cancer cells Electrophilic reactivity for covalent binding
4-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(4-methylthiazol-2-yl)butanamide Thiazole ring substituent Antimicrobial and anticancer activity Increased metabolic stability
4-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(morpholin-4-yl)ethyl]butanamide Morpholine group Neuroprotective effects, anticancer activity Enhanced solubility and blood-brain barrier penetration

Key Findings

Positional Isomerism in Pyridine Substitution :

  • The pyridin-3-yl substituent in the target compound allows for distinct binding interactions compared to the pyridin-2-yl analog (e.g., 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)butanamide). Computational studies suggest that the 3-pyridyl group facilitates stronger hydrogen bonding with kinase active sites, whereas the 2-pyridyl variant may favor π-π stacking interactions .

Impact of Halogenation: Bromination of the phenyl group (as in N-(3-bromophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide) introduces electrophilic reactivity, enabling covalent interactions with cysteine residues in target proteins. This modification correlates with a 3-fold increase in cytotoxicity against HeLa cells compared to non-halogenated analogs .

Role of Heterocyclic Substituents :

  • Replacement of pyridine with a thiazole ring (e.g., 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(4-methylthiazol-2-yl)butanamide) enhances metabolic stability, as evidenced by a 50% reduction in hepatic clearance rates in murine models .

Solubility and Bioavailability: The hydroxyl group at the 2-position of the quinazoline core improves aqueous solubility (logP = 1.2 vs. 2.5 for non-hydroxylated analogs), which is critical for oral bioavailability . Morpholine-containing derivatives (e.g., 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(morpholin-4-yl)ethyl]butanamide) further enhance solubility and demonstrate superior blood-brain barrier penetration in preclinical models of neurodegenerative diseases .

Research Implications

The structural versatility of quinazoline derivatives allows for tailored modifications to optimize pharmacokinetic and pharmacodynamic profiles. The target compound’s combination of a hydroxylated quinazoline core and pyridin-3-yl group positions it as a promising lead for kinase-targeted therapies. Future studies should explore synergistic effects with existing chemotherapeutic agents and evaluate resistance mechanisms in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)butanamide
Reactant of Route 2
Reactant of Route 2
2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.